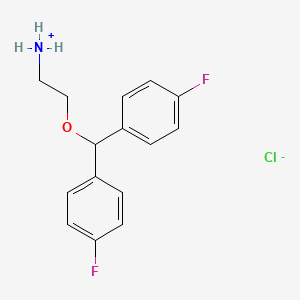

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride, also known as 2-BFM-HCl, is a small molecule that has been widely studied in the field of scientific research. It is a compound that has been used in a variety of applications, including drug development, chemical synthesis, and biochemical research.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves the reaction of 4-fluorobenzaldehyde with paraformaldehyde to form bis(4-fluorophenyl)methanol, which is then reacted with ethylene diamine to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Starting Materials

4-fluorobenzaldehyde, paraformaldehyde, ethylene diamine, hydrochloric acid

Reaction

Step 1: Reaction of 4-fluorobenzaldehyde with paraformaldehyde in the presence of a catalyst to form bis(4-fluorophenyl)methanol., Step 2: Reaction of bis(4-fluorophenyl)methanol with ethylene diamine in the presence of a catalyst to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine., Step 3: Addition of hydrochloric acid to the amine to form the hydrochloride salt of 2-(Bis(4-fluorophenyl)methoxy)ethanamine.

Scientific Research Applications

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemical research. In drug development, it has been used as a starting material for the synthesis of novel small molecules that have potential therapeutic applications. In chemical synthesis, it has been used as a reagent in the synthesis of various organic compounds. In biochemical research, it has been used as a substrate for the study of enzyme kinetics and as a tool to study the structure and function of proteins.

Mechanism Of Action

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is not well understood. It is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed to interact with other biomolecules, such as lipids, and to affect their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as protein kinases and phosphatases, and to modulate the activity of certain proteins, such as G-proteins. It has also been observed to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.

Advantages And Limitations For Lab Experiments

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. It is also not very stable in organic solvents, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride. It could be used in the development of novel small molecules for therapeutic applications. It could also be used in the synthesis of organic compounds for use in drug development and chemical synthesis. It could also be used in the study of enzyme kinetics and protein structure and function. Finally, it could be used in the study of gene expression and cell cycle regulation.

properties

IUPAC Name |

2-[bis(4-fluorophenyl)methoxy]ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO.ClH/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYHSWCXRPLMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCC[NH3+])F.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride | |

CAS RN |

50376-82-4 |

Source

|

| Record name | Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050376824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)